molecular formula C9H11B B1265819 5-Bromo-1,2,4-trimethylbenzene CAS No. 5469-19-2

5-Bromo-1,2,4-trimethylbenzene

Cat. No. B1265819
CAS RN: 5469-19-2
M. Wt: 199.09 g/mol
InChI Key: SCZXFZRJDVZMJI-UHFFFAOYSA-N
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Description

5-Bromo-1,2,4-trimethylbenzene, also known as 5-bromotoluene, is an aromatic hydrocarbon compound with the chemical formula C7H9Br. It is a colorless liquid with a sweet, balsamic odor. This compound is an important intermediate in the synthesis of many organic compounds, including pharmaceuticals, dyes, and fragrances. It is also used in the production of polymers, polyurethanes, and polycarbonates.

Scientific Research Applications

Halogenation Processes

5-Bromo-1,2,4-trimethylbenzene plays a significant role in halogenation processes. Bovonsombat and Mcnelis (1993) describe the ring halogenations of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts. Their study showcases how different catalysts and halogen sources can be used to prepare mixed halogenated compounds, demonstrating the versatility of this compound in creating various halogenated derivatives (Bovonsombat & Mcnelis, 1993).

Catalytic Applications

In catalysis, Röger, Möller, and O'connor (1997) propose using the transformation of 1,2,4-trimethylbenzene as a probe reaction to monitor catalytic effects, such as inertisation of external surfaces of HZSM-5. This approach reflects changes in external activity and overall activity, highlighting the use of this compound in understanding and improving catalytic processes (Röger, Möller, & O'connor, 1997).

Organic Synthesis

In organic synthesis, Güven Kuzey et al. (2020) detail the preparation of mono- and dispirocyclotriphosphazenes containing 4-bromobenzyl pendant arms. Their work includes the synthesis, spectroscopy, crystallography, and biological activity studies of these compounds, illustrating the utility of this compound in complex organic syntheses (Güven Kuzey et al., 2020).

Liquid Crystal Research

Bertini et al. (2003) investigate the influence of the nature of the phenyl substituent on the mesogenic properties of enantiopure trioxadecalin derived liquid crystals. This study highlights the role of this compound in developing chiral precursor compounds for the synthesis of chiral liquid crystals, demonstrating its relevance in materials science (Bertini et al., 2003).

Crystallographic Studies

El-Hiti et al. (2018) focus on the crystallographic properties of 5-Bromo-1-(4-bromophenyl)isatin. Their findings contribute to the understanding of molecular interactions and crystallographic structures, emphasizing the importance of this compound in crystallography (El-Hiti et al., 2018).

Mechanism of Action

The mechanism of action in fragrance and flavor involves the interaction of 5-Bromo-1,2,4-trimethylbenzene with receptors in the nose or taste buds, resulting in the perception of a particular scent or flavor .

Future Directions

5-Bromo-1,2,4-trimethylbenzene has been used in the preparation of ubiquinones, also referred to as Coenzyme Q . This suggests potential future directions in the field of biochemistry.

Relevant Papers There are several papers relevant to this compound. For instance, one paper discusses the experimental and theoretical studies of 1,3,5-tris (bromomethyl)-2,4,6-trimethylbenzene . Another paper presents an efficient synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone .

Biochemical Analysis

Biochemical Properties

5-Bromo-1,2,4-trimethylbenzene plays a significant role in biochemical reactions, particularly in the synthesis of ubiquinones, also known as Coenzyme Q. Ubiquinones are essential for the electron transport chain in cellular respiration. The compound interacts with enzymes involved in the methylation and bromination processes, such as methyltransferases and bromoperoxidases. These interactions facilitate the incorporation of the bromine atom into the benzene ring, which is crucial for the compound’s biochemical activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, such as kinases and phosphatases, leading to changes in cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcription of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can lead to changes in gene expression, as the compound can modulate the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular respiration and energy production. At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the hydroxylation and oxidation of its methyl groups. Enzymes such as cytochrome P450 oxidases play a crucial role in these metabolic processes. The compound’s metabolism can lead to the formation of metabolites that can further interact with other biomolecules, affecting metabolic flux and metabolite levels. These interactions can have significant implications for cellular function and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or facilitated transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, as its distribution within different cellular compartments can modulate its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can be directed to the mitochondria, where it can participate in cellular respiration and energy production. The localization of this compound within specific subcellular compartments can modulate its interactions with biomolecules and its overall biochemical activity .

properties

IUPAC Name

1-bromo-2,4,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-6-4-8(3)9(10)5-7(6)2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZXFZRJDVZMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203144
Record name 5-Bromo-1,2,4-trimethylbenzene
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Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5469-19-2
Record name 1-Bromo-2,4,5-trimethylbenzene
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Record name 5-Bromo-1,2,4-trimethylbenzene
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Record name 5469-19-2
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Record name 5-Bromo-1,2,4-trimethylbenzene
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Record name 5-bromo-1,2,4-trimethylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 5-Bromo-1,2,4-trimethylbenzene in the synthesis of α-DL-Tocopherol?

A1: The provided abstract describes a synthetic pathway for α-DL-Tocopherol (Vitamin E) where this compound serves as a key intermediate. [] The synthesis starts from coal tar cumene and involves several steps. First, 5-Bromopseudocumene is synthesized from pseudocumene-5-sulfonic acid. Subsequently, it is converted to 5-bromo-3,6-dinitropseudocumene, which undergoes hydrogenation to yield 3,6-diaminopseudocumene. Finally, oxidation of this compound leads to the formation of pseudocumoquinone, a precursor for α-DL-Tocopherol synthesis.

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